molecular formula C20H20BrF3N6O3 B4335520 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE

Cat. No.: B4335520
M. Wt: 529.3 g/mol
InChI Key: UTJHQXJQILQHQL-UHFFFAOYSA-N
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Description

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as Ruppert’s reagent (CF3TMS) or trifluoromethyl iodide (CF3I) in the presence of a base.

    Formation of the benzoxadiazole ring: This can be synthesized through the reaction of appropriate o-phenylenediamines with nitrous acid.

    Coupling reactions: The final step involves coupling the pyrazole and benzoxadiazole intermediates using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-(trifluoromethyl)benzaldehyde
  • 3-bromo-5-nitrobenzotrifluoride
  • 3-bromo-4,5-diaminobenzotrifluoride

Uniqueness

Compared to similar compounds, 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and potency.

Properties

IUPAC Name

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrF3N6O3/c21-15-18(11-1-2-11)30(26-19(15)20(22,23)24)6-5-14(31)25-12-3-4-13(17-16(12)27-33-28-17)29-7-9-32-10-8-29/h3-4,11H,1-2,5-10H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJHQXJQILQHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)NC3=CC=C(C4=NON=C34)N5CCOCC5)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrF3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PROPANAMIDE

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